molecular formula C12H21NO4 B3028554 (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid CAS No. 222530-39-4

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Cat. No. B3028554
CAS RN: 222530-39-4
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-BDAKNGLRSA-N
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Description

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, also known as (1R,3S)-3- tert-butyloxycarbonylamino-cyclohexane-1-carboxylic acid, is an organic compound with a wide range of applications in the field of organic synthesis. It is a chiral compound with two sets of optical isomers, (R)- and (S)- enantiomers, and its structure is closely related to cyclohexane. This compound is widely used as a starting material in organic synthesis due to its high reactivity and versatility.

Scientific Research Applications

Improved Synthesis Methods

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid has seen advancements in synthesis methods, improving selectivity and mildness of conditions. Both classical salt resolution and enzymatic approaches have been employed to achieve high selectivity in its production (Badland et al., 2010).

Synthesis of Constrained Peptidomimetics

This compound has been integral in the synthesis of constrained peptidomimetic structures like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. These structures serve as rigid dipeptide mimetics valuable for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Asymmetric Synthesis of Non-Natural Amino Acid Derivatives

The compound is also used in the asymmetric synthesis of non-natural amino acid derivatives. For instance, highly conformationally-constrained novel α-amino acid derivatives have been synthesized with high stereoselectivity and yields, using key reactions like asymmetric Michael addition, azidation, and catalytic hydrogenolysis (Yang et al., 2015).

Enantioselective Synthesis in Drug Development

Enantioselective synthesis utilizing this compound is crucial in developing potent CCR2 antagonists, serving as an essential intermediate. The iodolactamization step is pivotal in this synthesis process (Campbell et al., 2009).

properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222530-33-8
Record name rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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